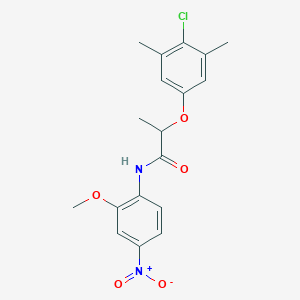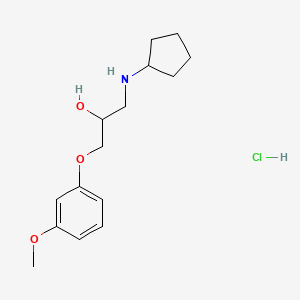
2-chloro-N-(1-phenylpropyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
Descripción general
Descripción
2-chloro-N-(1-phenylpropyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a benzamide derivative and is commonly referred to as CPTB. The compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of CPTB is not fully understood. However, studies have suggested that CPTB exerts its effects by interacting with various cellular targets. In cancer cells, CPTB induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In antipsychotic activity, CPTB acts as a dopamine D2 receptor antagonist. Inhibition of PARP-1 activity by CPTB results in DNA damage and cell death.
Biochemical and Physiological Effects:
CPTB has been shown to have various biochemical and physiological effects. In cancer cells, CPTB induces DNA damage and inhibits cell proliferation. In antipsychotic activity, CPTB has been shown to reduce dopamine release in the brain. Inhibition of PARP-1 activity by CPTB results in increased sensitivity to DNA damage and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CPTB in lab experiments include its relatively simple synthesis method, its potential as an anticancer and antipsychotic agent, and its ability to inhibit PARP-1 activity. However, the limitations of using CPTB in lab experiments include its limited solubility in water and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for research involving CPTB. One potential direction is to investigate the use of CPTB as a therapeutic agent for other diseases, such as neurodegenerative disorders. Another potential direction is to develop more efficient synthesis methods for CPTB. Additionally, further studies are needed to fully understand the mechanism of action of CPTB and its potential applications in cancer treatment and antipsychotic therapy.
In conclusion, CPTB is a chemical compound that has shown potential in various fields of scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry. CPTB exhibits various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for research involving CPTB, and further studies are needed to fully understand its potential applications in disease treatment.
Aplicaciones Científicas De Investigación
CPTB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPTB has shown promising results as an anticancer agent. Studies have shown that CPTB exhibits cytotoxicity towards cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, CPTB has been shown to have potential as an antipsychotic agent. Studies have suggested that CPTB exhibits antipsychotic activity by acting as a dopamine D2 receptor antagonist. In biochemistry, CPTB has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and cell death pathways, and inhibition of this enzyme has potential therapeutic applications in cancer treatment.
Propiedades
IUPAC Name |
2-chloro-N-(1-phenylpropyl)-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-2-17(13-6-4-3-5-7-13)22-18(24)15-10-14(8-9-16(15)19)23-11-20-21-12-23/h3-12,17H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLCAJDXSUKVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-phenylpropyl)-5-(1,2,4-triazol-4-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4174058.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4174066.png)

![2-[(1-benzoyl-1H-benzimidazol-2-yl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4174090.png)
![2,2,2-trichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4174097.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4174103.png)

![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)
amine hydrochloride](/img/structure/B4174130.png)
amine hydrochloride](/img/structure/B4174138.png)
amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4174147.png)
![ethyl 4-{[2-(2-oxobenzo[cd]indol-1(2H)-yl)propanoyl]amino}benzoate](/img/structure/B4174150.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4174161.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4174163.png)